2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-10(8(12)2-9)4-7(6)5-11/h6-7,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSGZKSPICDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of enzyme inhibition and receptor interaction. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and an amino group. Its structural formula can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, particularly enzymes.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been tested against various enzymes, revealing promising inhibitory effects.
- Receptor Binding : Studies indicate its potential to bind to specific receptors, which may mediate its biological effects.
Enzyme Inhibition Studies
A pivotal study focused on the inhibitory effects of this compound on urease, an enzyme critical for the survival of Helicobacter pylori. The results demonstrated an IC50 value indicating effective inhibition:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 25.5 ± 3.0 | Urease |
This inhibition is significant as it suggests potential therapeutic applications in treating H. pylori infections, which are linked to gastric ulcers and cancer.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to the active site of urease. The docking results indicated favorable interactions with key residues within the active site, supporting its role as a potential urease inhibitor.
Case Studies
Several case studies have explored the biological implications of this compound:
- Anti-Ulcer Activity : In vivo studies demonstrated that administration of the compound significantly reduced ulcer formation in animal models infected with H. pylori.
- Neuroprotective Effects : Research indicated that the compound may exert neuroprotective effects by modulating neurotransmitter levels, suggesting its utility in neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s pyrrolidine scaffold distinguishes it from other β-aminoketones. Below is a comparative analysis with structurally related compounds identified in the evidence:
Table 1: Structural Comparison
Functional Implications
- Pyrrolidine vs. Aromatic Cores: The target compound’s pyrrolidine ring may confer conformational rigidity and improved solubility compared to aryl-substituted analogs like bk-2C-B. However, aromatic systems (e.g., dihydroisoquinoline in DPTQ) often enhance lipophilicity, favoring blood-brain barrier penetration .
- Substituent Effects: Hydroxymethyl and methyl groups on the pyrrolidine could facilitate hydrogen bonding and steric interactions, influencing receptor binding. In contrast, halogenated or methoxy groups (e.g., bk-2C-B) are associated with hallucinogenic activity .
- Metabolic Stability : Trifluoromethyl groups (e.g., in pyridine analogs) resist oxidative metabolism, whereas hydroxymethyl groups may undergo glucuronidation, as seen in DPTQ’s O-glucuronide metabolite .
Preparation Methods
Synthesis of 3-(Hydroxymethyl)-4-methylpyrrolidine Intermediate
One common approach involves selective hydroxymethylation of 4-methylpyrrolidine derivatives. This can be achieved via:
- Hydroxymethylation using formaldehyde under controlled conditions.
- Reduction of corresponding aldehyde intermediates to hydroxymethyl groups using sodium borohydride or lithium aluminum hydride.
Introduction of Ethanone Group at Nitrogen
The ethanone group is introduced by acylation of the pyrrolidine nitrogen. Typical methods include:
- Reaction of the pyrrolidine derivative with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Conditions are optimized at low temperatures (0–5°C) to minimize side reactions and improve selectivity.
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (initial), then room temp |
| Catalyst | AlCl₃ (1.2 equivalents) |
| Solvent | Anhydrous dichloromethane |
| Reaction Time | 12–24 hours |
Purification is typically performed by column chromatography using silica gel with ethyl acetate/hexane as eluents to obtain high purity product.
Amino Group Incorporation
The amino group on the ethanone moiety can be introduced by:
- Direct amination of the acetylated pyrrolidine intermediate.
- Reductive amination using ammonia or primary amines in the presence of reducing agents.
- Alternatively, starting from amino-substituted precursors and then functionalizing the pyrrolidine ring.
Representative Synthetic Route Summary
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxymethylation of 4-methylpyrrolidine | Formaldehyde, NaBH4 reduction | 70–85 | Selective hydroxymethylation |
| 2 | N-Acetylation of hydroxymethylpyrrolidine | Acetyl chloride, AlCl₃, DCM, 0–5°C | 75–90 | Controlled acylation at nitrogen |
| 3 | Amination or reductive amination of ethanone moiety | NH3 or amine, NaBH3CN or similar reducing agent | 60–80 | Introduction of amino group |
| 4 | Purification | Column chromatography | — | Silica gel, ethyl acetate/hexane eluent |
Reaction Mechanisms and Conditions
- Hydroxymethylation proceeds via nucleophilic attack of the pyrrolidine ring on formaldehyde, followed by reduction to the hydroxymethyl group.
- Acetylation involves nucleophilic substitution at the nitrogen with acetyl chloride, facilitated by Lewis acid catalysis.
- Reductive amination converts the carbonyl group to an amino group by forming an imine intermediate followed by reduction.
Analytical Characterization Supporting Preparation
Characterization techniques to confirm the structure and purity include:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts consistent with pyrrolidine ring, hydroxymethyl, and ethanone groups |
| FT-IR Spectroscopy | Functional group identification | Carbonyl stretch (~1700 cm⁻¹), hydroxyl (~3400 cm⁻¹), amino groups detected |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at 143.18 g/mol |
| X-ray Crystallography | Detailed 3D structure and conformation | Confirms substitution pattern on pyrrolidine ring |
| Melting Point & DSC | Purity and thermal stability | Melting point ~363 K, thermal stability up to 493 K in inert atmosphere |
Research Findings and Optimization Insights
- Yield optimization is achieved by maintaining anhydrous conditions and low temperatures during acylation to reduce side reactions.
- Solvent choice greatly affects yield; dichloromethane is preferred for acetylation steps.
- Catalyst loading of AlCl₃ at ~1.2 equivalents balances reaction rate and selectivity.
- Purification via silica gel chromatography enhances product purity, critical for biological applications.
- Stability studies show the compound is sensitive to moisture and light; storage under inert atmosphere and amber containers is recommended to prevent hydrolysis and photodegradation.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|
| Hydroxymethylation | Formaldehyde, NaBH4 | Introduce hydroxymethyl group | 70–85 | Selective functionalization |
| N-Acetylation | Acetyl chloride, AlCl₃, DCM, 0–5°C | Attach ethanone moiety | 75–90 | Low temperature critical |
| Amination | Ammonia or primary amine, reducing agent | Introduce amino group | 60–80 | Reductive amination preferred |
| Purification | Silica gel chromatography (ethyl acetate/hexane) | Obtain pure compound | — | Essential for biological use |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, and what catalysts/solvents are critical for high yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrrolidine derivatives with amino-alcohol precursors under controlled pH and temperature. Ethanol or methanol are preferred solvents due to their polarity and ability to dissolve intermediates. Catalysts like palladium on carbon (Pd/C) or trimethylamine are used to accelerate amine coupling reactions. Post-synthesis, column chromatography with silica gel (eluent: dichloromethane/methanol) ensures purity ≥95%. Reaction yields are highly sensitive to anhydrous conditions, necessitating inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry and functional groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Polarimetry can assess optical activity if chiral centers are present. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation. Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–260 nm .
Q. What are the common chemical reactions involving the hydroxymethyl and amino groups in this compound?
- Methodological Answer : The hydroxymethyl group undergoes oxidation (e.g., with Jones reagent) to a carboxylic acid or esterification with acetyl chloride. The primary amine participates in Schiff base formation with carbonyl compounds (e.g., aldehydes) or acylation with acetic anhydride. Substitution reactions at the pyrrolidine nitrogen require activating agents like EDCI/HOBt. Reaction monitoring via TLC (silica gel, ninhydrin stain) is recommended to track intermediate formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis?
- Methodological Answer : Inconsistent yields often arise from heat/mass transfer inefficiencies in batch reactors. Transitioning to continuous flow systems improves mixing and temperature control. Statistical optimization (e.g., DoE with factors like residence time, catalyst loading) identifies critical parameters. Analytical techniques (e.g., in-line FTIR) monitor reaction progress in real time. Reproducibility issues may also stem from impurities in starting materials; thus, QC via LC-MS is advised before scaling .
Q. What experimental strategies are effective for elucidating the compound’s neuroprotective mechanisms in vitro?
- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells treated with oxidative stress inducers (e.g., H₂O₂). Pre-incubate with the compound at 1–100 µM doses. Assess neuroprotection via MTT assay for viability and ROS detection (DCFH-DA probe). Target engagement can be studied via competitive binding assays (e.g., NMDA receptor antagonists) or siRNA knockdown of suspected receptors. Molecular docking (AutoDock Vina) predicts binding affinities to targets like Keap1-Nrf2 or BDNF pathways .
Q. How should researchers design a study to evaluate metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate the compound (5 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4). Aliquot samples at 0, 5, 15, 30, and 60 min. Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method. Include control inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes .
Q. What methodologies address discrepancies in reported biological activity across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Ensure compound stability in assay buffers via pre-incubation LC-MS checks. Control for batch-to-batch variability by synthesizing multiple lots and testing purity (>98%). Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to clarify outliers. Collaborate with independent labs for replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
